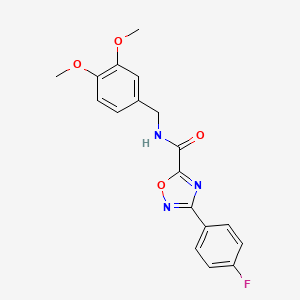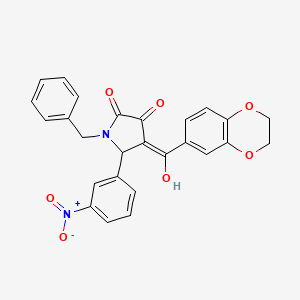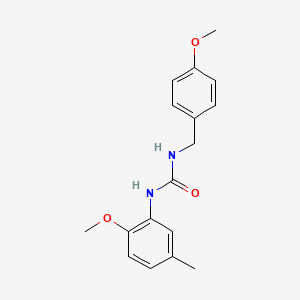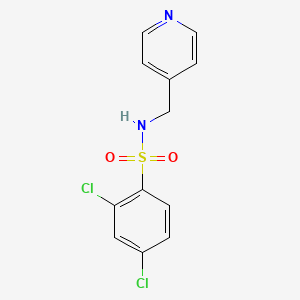![molecular formula C16H10Cl2N2O B5493806 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5493806.png)
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CPO or CPV, and it belongs to the class of oxadiazoles.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed that this compound inhibits the proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It is also believed that this compound modulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole. One of the most promising directions is the development of new cancer therapies based on this compound. Other potential applications of this compound include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits potent antitumor activity and has been extensively studied for its potential applications in cancer research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-chlorobenzohydrazide with 2-(2-chlorophenyl)acrylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a base such as sodium hydroxide to obtain the final product.
Scientific Research Applications
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-8-5-12(6-9-13)16-19-15(21-20-16)10-7-11-3-1-2-4-14(11)18/h1-10H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILKERZPPNPYEW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5493726.png)

![N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493747.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5493755.png)
![5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5493763.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5493774.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5493780.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![2,4,6-trimethyl-5-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}pyrimidine](/img/structure/B5493799.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)

